2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a fluorinated benzamide derivative with a complex molecular structure. This compound features two fluorine atoms on the benzene ring, a pyridine ring attached to a piperidine ring, and an amide functional group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination of the benzene ring can be achieved using electrophilic fluorination agents such as Selectfluor. The subsequent introduction of the pyridine and piperidine moieties often involves nucleophilic substitution reactions and amide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atoms on the benzene ring can be oxidized to form difluorobenzoic acids.
Reduction: The pyridine ring can be reduced to form pyridinylamine derivatives.
Substitution: The amide group can undergo nucleophilic acyl substitution to form different amide derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and amines are typically employed.
Major Products Formed:
Oxidation: Difluorobenzoic acids
Reduction: Pyridinylamine derivatives
Substitution: Various amide derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding.
Medicine: This compound has been investigated for its medicinal properties, particularly in the context of developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique chemical properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain receptors and enzymes, leading to modulation of biological pathways. The pyridine and piperidine rings contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
2,6-Difluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
2,6-Difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
2,6-Difluoro-N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)benzamide
Uniqueness: Compared to its analogs, 2,6-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide stands out due to its specific arrangement of fluorine atoms and the position of the pyridine ring. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZETONMWQIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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